
5-Methylpyrazine-2-carbohydrazide
Overview
Description
5-Methylpyrazine-2-carbohydrazide is a chemical compound with the molecular formula C6H8N4O It is a derivative of pyrazine, a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 4
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylpyrazine-2-carbohydrazide typically begins with 5-methylpyrazine-2-carboxylic acid. The carboxylic acid is first converted to its methyl ester by reacting with methanol in the presence of a catalyst. The methyl ester is then treated with hydrazine hydrate under reflux conditions to yield this compound .
Industrial Production Methods: In an industrial setting, the preparation of 5-methylpyrazine-2-carboxylic acid, a precursor to this compound, involves the catalytic oxidation of 2,5-dimethylpyrazine in the presence of air at elevated temperatures (150-350°C) using a catalyst composed of gamma-Al2O3 and metallic oxides of manganese, vanadium, titanium, and strontium .
Chemical Reactions Analysis
Types of Reactions: 5-Methylpyrazine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrazine derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common electrophiles include alkyl halides and acyl chlorides.
Major Products:
Oxidation: Pyrazine derivatives with additional functional groups.
Reduction: Hydrazine derivatives.
Substitution: Substituted pyrazine derivatives
Scientific Research Applications
5-Methylpyrazine-2-carbohydrazide and its derivatives have applications in diverse scientific research fields, including medicinal chemistry for their biological activities .
Scientific Research Applications
Biological Activity
- Antimicrobial Properties Schiff bases, including this compound derivatives, exhibit antibacterial and antifungal activities .
- Urease Inhibition Hydrazide derivatives have demonstrated urease inhibition activity . For example, one study found that a hydrazide compound showed 70.2% inhibition with an IC50 value of 232.6 ± 2.7 µM .
- Anti-tubercular Applications Pyrazine derivatives containing a hydrazide moiety are useful in treating tuberculosis and exhibit fungicidal activity .
- Antioxidant Activity this compound derivatives have been evaluated for antioxidant activity .
Preparation Method of 5-Methylpyrazine-2-carboxylic acid
5-Methylpyrazine-2-carboxylic acid is a crucial intermediate in synthesizing pharmaceutical drugs, and its preparation involves several methods :
- One method involves using pyroracemic aldehyde and o-phenylenediamine as raw materials to obtain 5-methyl pyrroles through cyclization, potassium permanganate oxidation, and sulfuric acid acidifying decarboxylation .
- An improved method suitable for industrial production involves using 2,5-dimethyl pyrazines as a raw material . This method controls the amounts of 2,5-dimethyl pyrazines and potassium permanganate in an aqueous solution to promote a monomethyl oxidation reaction . The process includes filtration, filtrate concentration, pH adjustment, extraction, activated carbon decolorizing, heat filtering, filtrate cooling crystallization, and suction filtration . This method reduces the formation of unwanted by-products and achieves a product yield of over 75% with a purity of up to 99.5% .
- Another preparation method involves the catalytic oxidation of a 5-dimethylpyrazine aqueous solution in a fixed-bed reactor . The reaction solution is then concentrated, cooled, and adjusted to a pH of 3 with hydrochloric acid to separate the product .
Mechanism of Action
The mechanism of action of 5-Methylpyrazine-2-carbohydrazide involves its interaction with biological targets such as enzymes and receptors. For instance, its urease inhibition activity is attributed to its ability to bind to the active site of the enzyme, thereby preventing the hydrolysis of urea. The compound’s antioxidant activity is due to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Pyrazine-2-carbohydrazide: Similar structure but lacks the methyl group at position 5.
Isonicotinic hydrazide: Known for its use in tuberculosis treatment, it has a similar hydrazide functional group but a different heterocyclic ring.
Uniqueness: 5-Methylpyrazine-2-carbohydrazide is unique due to the presence of the methyl group at position 5, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to biological targets and improve its pharmacokinetic properties .
Biological Activity
5-Methylpyrazine-2-carbohydrazide is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial, antioxidant, and urease inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 5-methylpyrazine-2-carboxylic acid with hydrazine hydrate. The characterization of the compound is confirmed through various spectroscopic techniques, including IR and NMR spectroscopy, which indicate the presence of characteristic functional groups such as N-H stretching and carbonyl peaks .
1. Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study synthesized several hydrazones from this compound and evaluated their antibacterial activities against various pathogens. The results showed that some derivatives displayed promising inhibitory effects against Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Hydrazone Derivatives
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
Hydrazone A | E. coli | 15 |
Hydrazone B | S. aureus | 18 |
Hydrazone C | P. aeruginosa | 12 |
2. Antioxidant Activity
The antioxidant potential of this compound was assessed using DPPH radical scavenging assays. The compound demonstrated moderate antioxidant activity, with varying efficacy depending on the concentration tested.
Table 2: Antioxidant Activity Data
Compound | Concentration (mM) | IC50 (µM) | % Radical Scavenging Activity |
---|---|---|---|
Compound 1 | 0.5 | 336.67 | 52.38 |
Gallic Acid | 0.5 | 23.43 | 93.13 |
The results indicated that while some derivatives showed significant antioxidant activity, they also exhibited high toxicity at elevated concentrations .
3. Urease Inhibition
Urease inhibition is another notable activity associated with this compound. The synthesized hydrazones were evaluated for their urease inhibitory effects, with one derivative showing an inhibition activity of approximately 70.2%. This activity is particularly relevant in the context of treating conditions like urease-related infections .
Table 3: Urease Inhibition Results
Compound | IC50 (µM) | Inhibition (%) |
---|---|---|
Standard (Thiourea) | 21.8 ± 1.6 | 96.9 |
Hydrazone D | Not specified | 70.2 |
Case Study: Anti-Tubercular Activity
A notable study focused on the anti-tubercular properties of various derivatives of this compound, demonstrating that several compounds exhibited remarkable activity against Mycobacterium tuberculosis. The study utilized a quantitative structure-activity relationship (QSAR) approach to optimize the design of new derivatives with enhanced efficacy .
Case Study: Structure-Activity Relationship
Another research effort explored the structure-activity relationship (SAR) of synthesized hydrazones derived from this compound, identifying key structural features that influence biological activity across different assays . This work underscores the potential for developing targeted therapies based on these findings.
Q & A
Q. Basic: What are the standard synthetic routes for 5-Methylpyrazine-2-carbohydrazide?
Methodological Answer:
The compound is typically synthesized via hydrazinolysis of ester precursors. A common procedure involves refluxing ethyl 5-methylpyrazine-2-carboxylate with excess hydrazine hydrate (80%) in ethanol for 6 hours, yielding ~66.6% after recrystallization . For derivatives, substituted hydrazides can be formed by reacting pre-functionalized pyrazine esters with hydrazine under similar conditions. Key steps include:
- Reaction Optimization : Use polar protic solvents (ethanol/methanol) to enhance nucleophilic attack by hydrazine .
- Characterization : Confirm product purity via melting point analysis, IR (C=O stretch at ~1628 cm⁻¹), and ¹H NMR (NH₂ signals at δ 4.51 ppm in DMSO-d₆) .
Q. Basic: How is the molecular structure of this compound validated experimentally?
Methodological Answer:
X-ray crystallography is the gold standard. For related pyrazine derivatives (e.g., methyl pyrazine-2-carboxylate), single-crystal X-ray diffraction reveals planar π-conjugated systems with deviations <0.125 Å from the mean plane. Weak C–H···O/N interactions stabilize the 3D network . Additional techniques:
- Spectroscopy : IR confirms carbonyl (C=O) and NH₂ groups, while ¹H/¹³C NMR resolves substituent positions .
- Elemental Analysis : Validate stoichiometry (e.g., C, H, N percentages) .
Q. Advanced: How can reaction conditions be optimized for higher yields in hydrazide synthesis?
Methodological Answer:
Yield optimization involves:
- Solvent Selection : Ethanol outperforms higher alcohols due to better solubility of intermediates and lower steric hindrance .
- Temperature Control : Reflux (~78°C) balances reaction rate and side-product suppression .
- Stoichiometry : Excess hydrazine (5:1 molar ratio) drives ester-to-hydrazide conversion to completion .
Example : Replacing ethanol with methanol increased yields by 12% in analogous thiadiazolo-pyrimidine syntheses .
Q. Advanced: What computational methods elucidate the electronic properties of this compound?
Methodological Answer:
- DFT Calculations : Predict frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity. For 5-methylpyrazine-2-carboxylic acid, planarity and conjugation enhance electron delocalization .
- Molecular Docking : Used to study interactions with biological targets (e.g., antimycobacterial enzymes), leveraging structural data from crystallography .
- InChI Key Analysis : Utilize standardized identifiers (e.g., RBYJWCRKFLGNDB-UHFFFAOYSA-N for related acids) for database mining .
Q. Advanced: How do structural modifications influence the bioactivity of this compound derivatives?
Methodological Answer:
- Anticonvulsant Activity : Substituents at the pyrazine ring (e.g., chloro, methyl) enhance potency in maximal electroshock (MES) models. Derivatives with electron-withdrawing groups show higher ED₅₀ values .
- Antimycobacterial Effects : N-heteroaromatic substitutions (e.g., thiazole) improve binding to Mycobacterium tuberculosis targets, as shown in in vitro MIC assays .
- Coordination Chemistry : The carbohydrazide moiety chelates lanthanides (e.g., Ln³⁺), forming 3D frameworks with potential catalytic or sensing applications .
Q. Advanced: What crystallographic techniques resolve polymorphism in pyrazine-carbohydrazide derivatives?
Methodological Answer:
- Single-Crystal Growth : Slow evaporation from DMSO/water mixtures produces diffraction-quality crystals.
- Twinned Data Refinement : Use SHELXL for high-resolution data (e.g., resolving disorder in methyl group positions) .
- Hydrogen Bond Analysis : Identify non-classical C–H···O/N interactions (distance: 2.5–3.2 Å) to map supramolecular architectures .
Q. Basic: What are the key challenges in characterizing this compound’s purity?
Methodological Answer:
- HPLC-MS : Detect trace impurities (e.g., unreacted ester) using C18 columns and acetonitrile/water gradients .
- TLC Monitoring : Ethyl acetate/hexane (3:7) systems track reaction progress; hydrazides exhibit lower Rf than esters .
- Thermogravimetric Analysis (TGA) : Confirm thermal stability (decomposition >200°C) to rule out solvent retention .
Q. Advanced: How is this compound utilized in coordination polymer synthesis?
Methodological Answer:
Properties
IUPAC Name |
5-methylpyrazine-2-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O/c1-4-2-9-5(3-8-4)6(11)10-7/h2-3H,7H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFMTDRAKYKXQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588627 | |
Record name | 5-Methylpyrazine-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10588627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37545-33-8 | |
Record name | 5-Methylpyrazine-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10588627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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